1-(环丙基羰基)哌啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

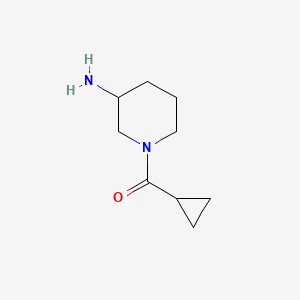

1-(Cyclopropylcarbonyl)piperidin-3-amine is a compound that falls within the category of functionalized piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen, which are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in recent studies. For instance, a stereoselective intramolecular cyclization of epoxypropyl cinnamyl amines mediated by cerium ammonium nitrate (CAN) has been reported, which leads to the formation of 3,4,5-trisubstituted piperidines . Another approach involves the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, proceeding via a tandem cyclopropane ring-opening/Conia-ene cyclization to yield highly functionalized piperidines . These methods highlight the versatility of piperidine synthesis, particularly in the context of introducing various substituents to the piperidine core.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. Substituents on the piperidine ring can significantly influence the compound's chemical properties and reactivity. In the case of 1-(Cyclopropylcarbonyl)piperidin-3-amine, the cyclopropylcarbonyl group would be expected to impart unique steric and electronic effects due to the cyclopropane ring's inherent strain and reactivity.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The presence of the amine group allows for further functionalization through reactions such as alkylation, acylation, and the formation of amides. Additionally, the cyclopropyl group in 1-(Cyclopropylcarbonyl)piperidin-3-amine could potentially undergo ring-opening reactions under certain conditions, which could be exploited in synthetic applications to introduce additional complexity to the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like 1-(Cyclopropylcarbonyl)piperidin-3-amine are influenced by their molecular structure. The basicity of the amine, the lipophilicity of the substituents, and the overall molecular polarity are important factors that determine solubility, boiling point, and reactivity. The cyclopropyl group is known to confer rigidity to the molecule, which can affect the compound's conformation and, consequently, its interaction with biological targets.

科学研究应用

有机合成中的催化体系

可回收铜催化剂体系在 C-N 键形成交叉偶联反应中的最新发展突出了使用芳香族、杂环族和脂肪族胺(包括哌啶)作为偶联搭档的重要性。可回收催化剂体系的进步强调了它们在有机合成中商业开发的潜力,强调了催化剂优化对高效反应的关键作用。这项研究为从事类似研究的人员提供了宝贵的见解,全面概述了催化剂的物理性质、它们在有机合成中的应用以及各种因素对反应性和催化剂可回收性的影响 (Kantam 等,2013)。

水性胺捕获 CO2

利用计算方法研究二氧化碳和水性有机胺之间的反应以捕获 CO2 的研究得到了广泛的综述。这包括使用高级量子化学方法、混合量子力学/分子力学方法和分子动力学来理解胺捕获 CO2 的相互作用和效率。该综述还讨论了胺-CO2 平衡、动力学和胺 pKa 值预测的实验研究,强调了计算模拟在理解碳捕获机制和设计更高效的捕获剂中的作用 (Yang 等,2017)。

通过亚磺胺合成 N-杂环

手性亚磺酰胺,特别是叔丁基亚磺酰胺,已被认为是胺及其衍生物立体选择性合成的重要手性助剂。涵盖 2010 年至 2020 年文献的综述概述了叔丁基亚磺酰胺介导的通过亚磺胺不对称 N-杂环合成,提供了获得结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物的一般途径。这些化合物是许多天然产物和治疗相关化合物结构基序的关键,展示了手性亚磺酰胺在有机合成中的多功能应用 (Philip 等,2020)。

属性

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLZJPLISPRNPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)